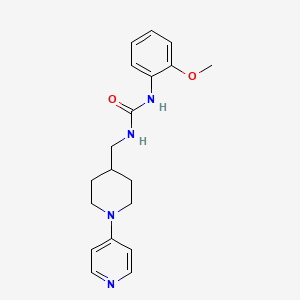

1-(2-Methoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(2-methoxyphenyl)-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-25-18-5-3-2-4-17(18)22-19(24)21-14-15-8-12-23(13-9-15)16-6-10-20-11-7-16/h2-7,10-11,15H,8-9,12-14H2,1H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVLZCRVLPIFEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea typically involves multiple steps:

Formation of the Methoxyphenyl Intermediate: The starting material, 2-methoxyaniline, undergoes a reaction with phosgene to form 2-methoxyphenyl isocyanate.

Preparation of the Piperidinyl Intermediate: 4-pyridinylpiperidine is synthesized through the reaction of 4-pyridinecarboxaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride.

Coupling Reaction: The final step involves the coupling of 2-methoxyphenyl isocyanate with 4-pyridinylpiperidine to form the desired urea compound under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid, sulfonation using fuming sulfuric acid, and halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of 2-hydroxyphenyl or 2-formylphenyl derivatives.

Reduction: Conversion of nitro groups to amino groups.

Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic ring.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting neurological disorders.

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

Industrial Applications: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets:

Molecular Targets: It may bind to receptors or enzymes, modulating their activity.

Pathways Involved: The compound can influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.

Comparison with Similar Compounds

Research Findings and Implications

- Structural-Activity Relationship (SAR) : The pyridin-4-yl group in the target compound likely facilitates π-π stacking or hydrogen bonding in receptor pockets, analogous to M64’s pyridine interactions with FAK .

- Synthetic Feasibility : Microwave-assisted methods () offer scalability advantages over traditional EDCI/DMAP coupling (), though yields remain comparable .

- Therapeutic Potential: While the target compound’s exact application is unclear, its structural similarity to dopamine D2 ligands () and kinase modulators () suggests dual utility in neurological and oncological drug discovery .

Biological Activity

1-(2-Methoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of 344.43 g/mol. Its structure features a methoxyphenyl group and a piperidine moiety linked by a urea functional group, which is significant for its biological interactions.

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. The mechanism often involves the inhibition of specific signaling pathways associated with tumor growth. For instance, derivatives of piperidine have shown cytotoxic effects in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar piperidine derivatives have demonstrated significant antibacterial and antifungal activities against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The minimum inhibitory concentration (MIC) values for these activities ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers tested the anticancer efficacy of various piperidine derivatives, including those structurally related to the compound . Results indicated that these compounds could significantly inhibit tumor cell proliferation through targeted action on specific receptors involved in cell signaling pathways.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of similar urea derivatives, demonstrating that modifications in the chemical structure could enhance their efficacy against resistant strains of bacteria. The study highlighted that electron-donating groups on the phenyl ring improved antibacterial activity significantly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.